N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide
Brand Name: Vulcanchem
CAS No.: 153153-59-4
VCID: VC0016089
InChI: InChI=1S/C13H16ClNO3/c1-18-9-4-2-8-3-5-11(15-12(16)7-14)13(17)10(8)6-9/h2,4,6,11,13,17H,3,5,7H2,1H3,(H,15,16)/t11-,13-/m1/s1
SMILES: COC1=CC2=C(CCC(C2O)NC(=O)CCl)C=C1
Molecular Formula: C13H16ClNO3
Molecular Weight: 269.72 g/mol

N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide

CAS No.: 153153-59-4

Reference Standards

VCID: VC0016089

Molecular Formula: C13H16ClNO3

Molecular Weight: 269.72 g/mol

N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide - 153153-59-4

CAS No. 153153-59-4
Product Name N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide
Molecular Formula C13H16ClNO3
Molecular Weight 269.72 g/mol
IUPAC Name 2-chloro-N-[(1R,2R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]acetamide
Standard InChI InChI=1S/C13H16ClNO3/c1-18-9-4-2-8-3-5-11(15-12(16)7-14)13(17)10(8)6-9/h2,4,6,11,13,17H,3,5,7H2,1H3,(H,15,16)/t11-,13-/m1/s1
Standard InChIKey KSFNBSBMXHMADM-DGCLKSJQSA-N
Isomeric SMILES COC1=CC2=C(CC[C@H]([C@@H]2O)NC(=O)CCl)C=C1
SMILES COC1=CC2=C(CCC(C2O)NC(=O)CCl)C=C1
Canonical SMILES COC1=CC2=C(CCC(C2O)NC(=O)CCl)C=C1
Synonyms (1R-trans)-2-Chloro-N-(1,2,3,4-tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl)acetamide;
PubChem Compound 13432826
Last Modified Nov 11 2021
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